Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound with the molecular formula C9H11NO2 It features a pyrrole ring substituted with a cyclopropyl group at the 5-position and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired product. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-methanol.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Chemistry: Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives. Its structural similarity to natural products makes it a valuable tool in biochemical studies .
Medicine: Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The ester group can undergo hydrolysis, releasing the active pyrrole derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
- Methyl 5-methyl-1H-pyrrole-2-carboxylate
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Methyl 5-formyl-1H-pyrrole-2-carboxylate
Comparison: Methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have different substituents at the 5-position. The cyclopropyl group can influence the reactivity and binding interactions of the compound, making it a valuable tool in various applications .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 5-cyclopropyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-5-4-7(10-8)6-2-3-6/h4-6,10H,2-3H2,1H3 |
InChI Key |
CKOKCPSNEPSUCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2CC2 |
Origin of Product |
United States |
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